molecular formula C11H16ClN3O2S B1399198 2-Chloro-3-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrazine CAS No. 1316225-96-3

2-Chloro-3-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrazine

Cat. No. B1399198
CAS RN: 1316225-96-3
M. Wt: 289.78 g/mol
InChI Key: ZMKLYBPTEZSBTO-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrazine (2C3MPMP) is a heterocyclic compound of pyrazine, a six-membered ring of nitrogen and carbon atoms, that is used in many scientific research applications. It is a colorless solid that is soluble in alcohols and other organic solvents and is relatively stable under normal conditions. 2C3MPMP is an important intermediate in the synthesis of a variety of drugs and other compounds, and it is also used in several laboratory experiments.

Scientific Research Applications

  • Green Synthesis Methods : A study by Saeed & Channar (2017) demonstrated the use of 3-chloro-2,4-pentanedione in a grinding-induced, sequential one-pot reaction for synthesizing arylsulfanyl pyrazoles. This method represents a green, solvent-free approach to creating pyrazole derivatives, highlighting an environmentally friendly application in chemical synthesis (Saeed & Channar, 2017).

  • Tuberculostatic Activity : Foks et al. (2005) explored the use of 2-chloro-3-cyanopyrazine derivatives for their potential tuberculostatic properties. Their findings suggested that certain pyrazine derivatives could play a role in developing new treatments for tuberculosis (Foks et al., 2005).

  • Adhesion Molecule Inhibitors : Kaneko et al. (2004) investigated novel piperidine carboxylic acid derivatives of benzothiazine as inhibitors of adhesion molecules like ICAM-1. Their work pointed towards potential therapeutic applications in treating inflammation and autoimmune diseases (Kaneko et al., 2004).

  • Antimicrobial Activity : The research by El‐Emary, Al-muaikel, & Moustafa (2002) focused on synthesizing new heterocycles based on pyrazole derivatives and examining their antimicrobial properties. This illustrates the potential of pyrazine derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Catalytic Applications : Nizova, Süss-Fink, & Shul’pin (1997) studied the catalytic oxidation of methane using pyrazine derivatives. This research contributes to the understanding of how pyrazine-based catalysts can be used in chemical reactions, particularly in the conversion of methane to other compounds (Nizova, Süss-Fink, & Shul’pin, 1997).

  • DNA Binding Properties : Mech-Warda et al. (2022) examined chlorohydrazinopyrazine for its interaction with DNA, revealing its high affinity and potential applications in clinical settings due to its non-toxic nature to human cells (Mech-Warda et al., 2022).

properties

IUPAC Name

2-chloro-3-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-2-3-9(8-15)7-10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLYBPTEZSBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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